molecular formula C8H8BrNS B6265125 2-(4-bromothiophen-2-yl)-2-methylpropanenitrile CAS No. 950604-76-9

2-(4-bromothiophen-2-yl)-2-methylpropanenitrile

Cat. No. B6265125
CAS RN: 950604-76-9
M. Wt: 230.1
InChI Key:
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Description

2-(4-Bromothiophen-2-yl)-2-methylpropanenitrile (BTPMP) is an organic compound that has been recently studied for its potential applications in organic synthesis and scientific research. BTPMP is a heterocyclic compound composed of a bromothiophene ring and a methylpropanenitrile group. This compound is of interest due to its potential applications in organic synthesis, as well as its potential for use in research studies.

Mechanism of Action

2-(4-bromothiophen-2-yl)-2-methylpropanenitrile is a heterocyclic compound composed of a bromothiophene ring and a methylpropanenitrile group. The mechanism of action of this compound is not yet fully understood, however, it is believed that the bromothiophene ring is responsible for the compound’s potential applications in organic synthesis and research. The bromothiophene ring is believed to be responsible for the compound’s potential to act as a synthetic intermediate in organic synthesis and its potential to act as a research tool in the study of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-bromothiophen-2-yl)-2-methylpropanenitrile are not yet fully understood. However, this compound has been studied for its potential applications in the study of the effects of drugs on the body. In particular, this compound has been studied for its potential use in the study of the effects of drugs on the cardiovascular system and the nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromothiophen-2-yl)-2-methylpropanenitrile for lab experiments include its potential to act as a synthetic intermediate in organic synthesis and its potential to act as a research tool in the study of biochemical and physiological effects. The limitations of using 2-(4-bromothiophen-2-yl)-2-methylpropanenitrile for lab experiments include the fact that the mechanism of action of this compound is not yet fully understood and that the biochemical and physiological effects of this compound are not yet fully understood.

Future Directions

The potential future directions for the study of 2-(4-bromothiophen-2-yl)-2-methylpropanenitrile include further research into the mechanism of action of this compound and further research into the biochemical and physiological effects of this compound. Additionally, further research into the potential applications of this compound in organic synthesis and the study of the effects of drugs on the body is needed. Furthermore, further research into the potential use of this compound as a synthetic intermediate in organic synthesis and as a research tool in the study of biochemical and physiological effects is needed.

Synthesis Methods

2-(4-bromothiophen-2-yl)-2-methylpropanenitrile can be synthesized through a two-step synthetic process. The first step involves the reaction of 4-bromothiophen-2-yl bromide with 2-methylpropanenitrile in the presence of a base catalyst, such as sodium hydroxide, to form the desired product. The second step involves the purification of the compound through recrystallization.

Scientific Research Applications

2-(4-bromothiophen-2-yl)-2-methylpropanenitrile has been studied for its potential applications in scientific research. This compound has been studied for its potential use as a synthetic intermediate in organic synthesis, as well as its potential applications in the study of biochemical and physiological effects. In particular, this compound has been studied for its potential use in the synthesis of other organic compounds and for its potential use in the study of the effects of drugs on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-bromothiophen-2-yl)-2-methylpropanenitrile involves the reaction of 4-bromothiophene-2-carbaldehyde with 2-methylpropanenitrile in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromothiophene-2-carbaldehyde", "2-methylpropanenitrile", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 4-bromothiophene-2-carbaldehyde (1.0 equiv) and base (1.2 equiv) in a suitable solvent (e.g. ethanol) and stir at room temperature for 30 minutes.", "Step 2: Add 2-methylpropanenitrile (1.2 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain 2-(4-bromothiophen-2-yl)-2-methylpropanenitrile as a yellow solid." ] }

CAS RN

950604-76-9

Product Name

2-(4-bromothiophen-2-yl)-2-methylpropanenitrile

Molecular Formula

C8H8BrNS

Molecular Weight

230.1

Purity

95

Origin of Product

United States

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